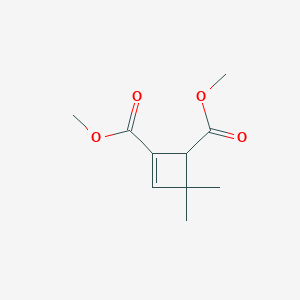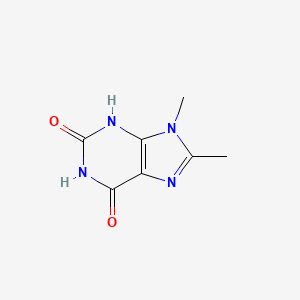
8,9-Dimethyl-3,9-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 8,9-Dimethyl-3,9-dihydro-1H-purine-2,6-dione typically involves the methylation of uric acid. One common method is the reaction of uric acid with methyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds under reflux conditions and results in the formation of 1,3-Dimethyluric acid . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Análisis De Reacciones Químicas
8,9-Dimethyl-3,9-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
8,9-Dimethyl-3,9-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives.
Biology: It is studied for its effects on various biological systems, particularly its role as a stimulant.
Medicine: It has potential therapeutic applications due to its stimulant properties and is being investigated for its effects on the central nervous system.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 8,9-Dimethyl-3,9-dihydro-1H-purine-2,6-dione involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, it prevents the inhibitory effects of adenosine, leading to increased neuronal activity and alertness. This mechanism is similar to that of other methylxanthines like caffeine .
Comparación Con Compuestos Similares
8,9-Dimethyl-3,9-dihydro-1H-purine-2,6-dione is similar to other methylxanthines such as:
Caffeine: Found in coffee and tea, known for its strong stimulant effects.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Propiedades
Número CAS |
91746-29-1 |
|---|---|
Fórmula molecular |
C7H8N4O2 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
8,9-dimethyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-3-8-4-5(11(3)2)9-7(13)10-6(4)12/h1-2H3,(H2,9,10,12,13) |
Clave InChI |
IUDNBXUYNBXGNT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1C)NC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


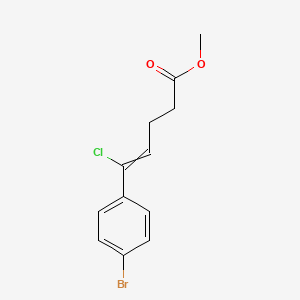
![3-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine](/img/structure/B14367473.png)
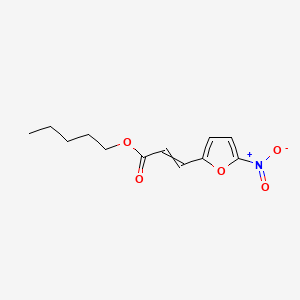
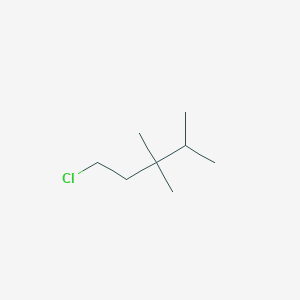
![N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14367499.png)
![5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one](/img/structure/B14367501.png)
![Ethyl 3-amino-2-[(2-chlorophenyl)sulfanyl]but-2-enoate](/img/structure/B14367502.png)
![2,2'-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14367515.png)
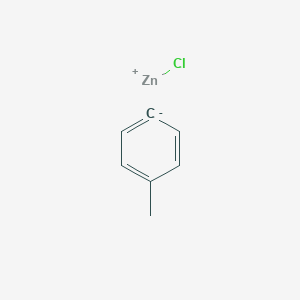


![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-cyclohexylurea](/img/structure/B14367532.png)

